molecular formula C15H10ClNO3S B2587276 2-(5-Chlorothiophen-2-yl)-6-methoxyquinoline-4-carboxylic acid CAS No. 897565-19-4

2-(5-Chlorothiophen-2-yl)-6-methoxyquinoline-4-carboxylic acid

Cat. No. B2587276
CAS RN: 897565-19-4
M. Wt: 319.76
InChI Key: IGSJYIRGBRDPTP-UHFFFAOYSA-N
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Description

The compound “2-(5-Chlorothiophen-2-yl)-6-methoxyquinoline-4-carboxylic acid” is a complex organic molecule that contains a thiophene ring, a quinoline ring, and a carboxylic acid group . Thiophene is a five-membered ring with four carbon atoms and one sulfur atom . Quinoline is a heterocyclic aromatic organic compound with two fused rings, a benzene ring and a pyridine ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse and would depend on the specific conditions and reagents used. For example, the carboxylic acid group could undergo reactions such as esterification or amide formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific molecular structure. For example, the presence of a carboxylic acid group could make the compound acidic, and the aromatic rings could contribute to its stability and reactivity .

Scientific Research Applications

Antitubercular Activity

Marvadi et al. (2020) explored the synthesis of novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, using 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxylic acid as an intermediate. These compounds showed promising antitubercular activity against Mycobacterium tuberculosis, with some analogs exhibiting lower cytotoxicity profiles (Marvadi et al., 2020).

5HT1B Antagonists

Horchler et al. (2007) synthesized novel quinolone and quinoline-2-carboxylic acid amides, which included derivatives of 6-methoxyquinoline-2-carboxylic acid. These compounds were found to contain potent 5HT1B antagonists, contributing to neurological research (Horchler et al., 2007).

Fluorescent Labeling Reagent

Hirano et al. (2004) identified 6-methoxy-4-quinolone as a novel fluorophore with strong fluorescence across a wide pH range in aqueous media. This compound's stability and fluorescence properties make it useful as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).

Antimicrobial Study

Patel and Patel (2010) conducted a study on the synthesis of fluoroquinolone-based 4-thiazolidinones derived from a related quinoline compound. These compounds demonstrated significant antifungal and antibacterial activities, indicating their potential as antimicrobial agents (Patel & Patel, 2010).

Corrosion Inhibition

Khan et al. (2017) investigated the use of quinoline Schiff base compounds, including derivatives of methoxyquinoline, as corrosion inhibitors for mild steel in hydrochloric acid solution. The study found these compounds to be effective, suggesting their application in industrial corrosion protection (Khan et al., 2017).

Mechanism of Action

The mechanism of action of this compound is not clear from the available information. It would likely depend on the specific biological or chemical context in which the compound is used .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions involving this compound could be diverse and would depend on its specific properties and potential applications. It could be of interest in fields such as medicinal chemistry, materials science, or organic synthesis .

properties

IUPAC Name

2-(5-chlorothiophen-2-yl)-6-methoxyquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO3S/c1-20-8-2-3-11-9(6-8)10(15(18)19)7-12(17-11)13-4-5-14(16)21-13/h2-7H,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGSJYIRGBRDPTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Chlorothiophen-2-yl)-6-methoxyquinoline-4-carboxylic acid

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